N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide
Overview
Description
TG-89 is a chemical compound known for its inhibitory effects on Janus kinase 2, Janus kinase 3, rearranged during transfection, and FMS-like tyrosine kinase 3. It has shown significant anticancer activity, particularly in the treatment of ovarian and cervical cancers .
Scientific Research Applications
TG-89 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly ovarian and cervical cancers.
Mechanism of Action
Target of Action
TG-89 primarily targets Janus Kinase 2 (JAK2) . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .
Mode of Action
TG-89 acts as an inhibitor of JAK2 . It binds to the kinase domain of JAK2, thereby preventing its activation and subsequent phosphorylation of downstream signaling molecules .
Biochemical Pathways
The inhibition of JAK2 by TG-89 impacts the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
It is known that tg-89 is soluble in dmso This suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs
Result of Action
The inhibition of JAK2 by TG-89 can lead to a decrease in the activation of the JAK-STAT signaling pathway . This can result in reduced cellular proliferation and immune response modulation, which could potentially have therapeutic benefits in conditions such as cancer and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods: Industrial production of TG-89 is carried out in specialized facilities equipped with advanced chemical reactors. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required purity standards. The compound is stored as a powder at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions: TG-89 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Comparison with Similar Compounds
Crenolanib: Inhibits FMS-like tyrosine kinase 3 and platelet-derived growth factor receptor.
Fedratinib: Inhibits Janus kinase 2 and is used in the treatment of myelofibrosis.
Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Uniqueness of TG-89: TG-89 is unique in its ability to inhibit multiple kinases simultaneously, making it a potent anticancer agent. Its specific inhibition of Janus kinase 2, Janus kinase 3, rearranged during transfection, and FMS-like tyrosine kinase 3 sets it apart from other similar compounds .
Properties
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O3S/c1-19-17-27-25(29-21-8-5-7-20(15-21)18-32-11-13-35-14-12-32)30-24(19)28-22-9-6-10-23(16-22)36(33,34)31-26(2,3)4/h5-10,15-17,31H,11-14,18H2,1-4H3,(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSKXASFJFSOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=CC(=C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587366 | |
Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936091-56-4 | |
Record name | N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936091-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-3-[(5-methyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Azulene gargle (TG-89): This formulation contains azulene sodium sulfonate and benzethonium chloride and is intended for oral use as a gargle. Research focuses on its toxicity and effects on gingivitis and wound healing. [, ]
- Groundnut variety (TG-89): This refers to a specific genotype of groundnut used in agricultural research exploring intercropping benefits and genetic traits related to seed size. [, ]
Q1: What are the primary components of azulene gargle (TG-89) and its intended use?
A1: Azulene gargle (TG-89) contains azulene sodium sulfonate and benzethonium chloride. [, ] It is intended for use as a gargle to address oral conditions like gingivitis and potentially aid wound healing. [, ]
Q2: What do the toxicity studies reveal about azulene gargle (TG-89)?
A2: Acute and subacute toxicity studies suggest that azulene gargle (TG-89) is safe for topical oral application. [, ] The LD50 value is significantly higher than the estimated clinical dose. [] While high doses might induce temporary liver hypertrophy, no significant adverse effects were observed in general behavior, body weight, or oral tissues. []
Q3: What are the key characteristics of the groundnut variety TG-89?
A4: While the provided abstracts lack detailed characterization of the groundnut variety TG-89, it's identified as a distinct genotype. [, ] Research focuses on its performance in intercropping systems [] and potential genetic markers associated with seed size. []
Q4: How does the groundnut variety TG-89 perform in intercropping systems compared to other varieties?
A5: Studies indicate that groundnut variety TG-89, when intercropped with maize, leads to lower total N, P, and K uptake compared to varieties like TG-37-A, TG-84, and TG-88. [] This suggests potential differences in nutrient utilization efficiency among these varieties.
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